5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide
Description
The exact mass of the compound 5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide is 442.25800558 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4/c1-17(2)25-21(29)14-8-9-15-27-23(31)19-12-6-7-13-20(19)28(24(27)32)16-22(30)26-18-10-4-3-5-11-18/h6-7,12-13,17-18H,3-5,8-11,14-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUHASSVVITWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide, also known by its CAS number 1040655-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
The molecular formula of the compound is with a molecular weight of 482.6 g/mol. The detailed structural representation includes a tetrahydroquinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H38N4O4 |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 1040655-08-0 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas including:
1. Antitumor Activity
Studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing tetrahydroquinazoline frameworks have been reported to inhibit cancer cell proliferation effectively. The structure activity relationship (SAR) suggests that modifications to the side chains can enhance potency against specific cancer types.
2. Anticonvulsant Properties
Certain derivatives of quinazoline compounds have demonstrated anticonvulsant effects in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be relevant for the compound .
3. Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory activity, showing promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds and their implications:
- Antitumor Activity : A study on structurally related compounds showed IC50 values indicating significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 1.61 µg/mL against a human breast cancer cell line .
- Anticonvulsant Activity : In a study evaluating anticonvulsant properties, certain analogues were found to eliminate tonic extensor phases in seizure models, demonstrating protective effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : Interaction with neurotransmitter receptors may account for anticonvulsant activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
